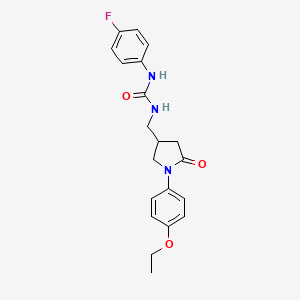
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidinone ring and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N3O4 with a molecular weight of approximately 397.47 g/mol. The presence of an ethoxy group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidinone Ring | Provides a cyclic structure that may enhance binding to biological targets. |
| Ethoxy Group | Increases lipophilicity, potentially improving membrane permeability. |
| Fluorophenyl Group | May enhance biological activity through electron-withdrawing effects. |
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The structural features allow for binding to these targets, potentially inhibiting their activity or altering their function, which can trigger various biochemical pathways.
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties : The compound's structure may confer antibacterial or antifungal activities, making it a candidate for developing new antimicrobial agents.
- Neurological Applications : Its interaction with neuroreceptors could position it as a candidate for treating neurological disorders.
Case Studies and Research Findings
Recent studies have investigated the biological activity of similar compounds within the same structural class. For example:
- Study on Anticancer Effects : A study evaluated derivatives of pyrrolidinone compounds for their cytotoxic effects on ovarian cancer cells. The results indicated significant cell death at specific concentrations, suggesting potential for further development in oncology .
- Antimicrobial Activity Assessment : Another research focused on compounds with similar structures demonstrated effective antimicrobial activity against various pathogens, highlighting the potential of this compound as a lead in antibiotic development .
- Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications in the chemical structure impact biological activity. For instance, the presence of different substituents on the phenyl rings influences both potency and selectivity towards specific biological targets .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Biological Activity |
|---|---|
| 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea | Moderate anticancer activity; similar mechanism of action |
| 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-hydroxyphenyl)urea | Enhanced antibacterial properties due to hydroxy group |
属性
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-2-27-18-9-7-17(8-10-18)24-13-14(11-19(24)25)12-22-20(26)23-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUPBBRIRSGDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














